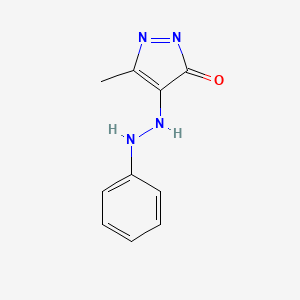![molecular formula C16H12Cl2N4 B7786931 3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7786931.png)
3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various fields of science and industry
Preparation Methods
Synthetic Routes: The synthesis of 3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline may involve multi-step organic synthesis, starting from readily available precursors. Common steps include functional group transformations, coupling reactions, and purification processes.
Reaction Conditions: The reaction conditions for synthesizing this compound may vary depending on the specific synthetic route. Typical conditions include controlled temperature, pressure, and the use of catalysts or reagents to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound likely involves scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include continuous flow reactions, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific functional groups present in this compound.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives with altered functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles. The products formed depend on the nature of the substituents and reaction conditions.
Scientific Research Applications
3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various organic synthesis reactions. Its unique properties make it valuable for developing new compounds and studying reaction mechanisms.
Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, and metabolic pathways. Its effects on biological systems can provide insights into fundamental biological functions.
Medicine: this compound has potential applications in medicinal chemistry, where it can be explored for its therapeutic properties. It may serve as a lead compound for developing new drugs or as a tool for studying disease mechanisms.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, materials, and other products. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
Molecular Targets: 3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular functions, signaling, and metabolism
Comparison with Similar Compounds
3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be identified using databases like PubChem. These compounds may share some properties but differ in specific aspects such as reactivity, stability, or biological activity.
Uniqueness: this compound’s unique properties, such as its specific reactivity or biological effects, distinguish it from other similar compounds. These unique features make it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique properties, synthetic routes, chemical reactions, and applications make it a valuable tool for researchers and industrial professionals. Understanding its mechanism of action and comparing it with similar compounds further enhances its utility and potential for future developments.
Properties
IUPAC Name |
3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4/c1-10-2-4-11(5-3-10)16-15(9-19-22-16)21-20-14-7-12(17)6-13(18)8-14/h2-9,20H,1H3/b21-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSTYGOSISPKLF-RCCKNPSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=CC2=NNC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C\2=NN=C/C2=N\NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B7786848.png)
![1-(2,4-dichlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B7786855.png)
![1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B7786861.png)


![N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide](/img/structure/B7786878.png)
![2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B7786882.png)
![(5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7786887.png)

![(3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea](/img/structure/B7786907.png)
![(1Z)-1-[(hydroxyamino)methylidene]-3-[(4-nitrophenyl)methoxy]urea](/img/structure/B7786917.png)

![(2E)-2-[(4-methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B7786936.png)
![(2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786943.png)
